molecular formula C11H12N2O3 B2943036 1-(3-Nitrobenzoyl)pyrrolidine CAS No. 160647-67-6

1-(3-Nitrobenzoyl)pyrrolidine

Cat. No. B2943036
CAS RN: 160647-67-6
M. Wt: 220.228
InChI Key: KAORXJOPNPLLFN-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)pyrrolidine is a chemical compound with the linear formula C11H12N2O3 . It has a molecular weight of 220.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and different stereoisomers can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .


Molecular Structure Analysis

The molecular structure of 1-(3-Nitrobenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .

Scientific Research Applications

Electrochemical and Optical Properties of Nitrobenzoyl Derivatives

The research by Coelho et al. (2014) explores new nitrobenzoyl pyrrole derivatives with potential applications in electrochromics. These derivatives, including 4″-nitrobenzoyl (pyrrole-1′-yl)-1-propylate, have been synthesized and polymerized, showing promising optical and electrochemical properties.

Antibacterial Activity of Pyrrolidine Derivative

A study by Angelov et al. (2023) on 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, a product derived from o-nitrobenzoyl sarcosine, revealed moderate antibacterial activity against S. aureus and E. coli.

Crystal Structure Determination Using Powder Diffraction

The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined by Rybakov et al. (2001) using powder diffraction. This study highlights the significance of crystallography in understanding the properties of nitrobenzoyl derivatives.

Polar [3+2] Cycloaddition in Pyrrolidine Synthesis

Research by Żmigrodzka et al. (2022) on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene sheds light on new methods of producing these important heterocyclic compounds.

Synthesis of Reduction-Resistant Spin Labels

The synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl and related spin labels is described by Dobrynin et al. (2021). These compounds are crucial in biophysical and biomedical research, particularly in magnetic resonance imaging and spectroscopy.

Interactions of Nitroxides with Nitrogen Dioxide

Goldstein et al. (2003) explored the reactions of piperidine and pyrrolidine nitroxides with nitrogen dioxide, which are significant for understanding the role of these compounds in cellular protection against radical-induced damage.

Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

A new method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine scaffolds, with implications in drug discovery, is detailed by Zhang et al. (2019). This research contributes to the development of novel compounds for therapeutic use.

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . For instance, some pyrrolidine derivatives have been shown to possess significant anti-bacterial activity .

properties

IUPAC Name

(3-nitrophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(12-6-1-2-7-12)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAORXJOPNPLLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzoyl)pyrrolidine

Synthesis routes and methods

Procedure details

To a solution of 1.98 g of meta-nitrobenzoic acid in 50 mL of dichloromethane are successively added under argon, at 0° C., 0.81 mL of pyrrolidine, 0.13 g of hydroxybenzotriazole, 2.3 g of 1,3-dimethylaminopropyl-3-ethyl carbodiimide and 3.43 mL of diisopropylamine. The reaction mixture is then stirred at room temperature for 15 hours and then washed with water. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of ethyl acetate and cyclohexane (60/40 by volume) to give 1.92 g of 1-(3-nitrobenzoyl)pyrrolidine, the characteristics of which are as follows:
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Name
1,3-dimethylaminopropyl-3-ethyl carbodiimide
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3.43 mL
Type
reactant
Reaction Step Five

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